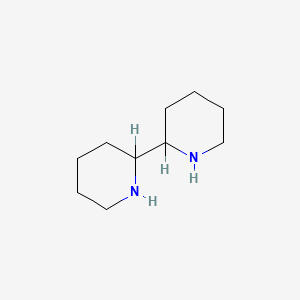

2-(Piperidin-2-yl)piperidine

Übersicht

Beschreibung

2-(Piperidin-2-yl)piperidine is an organic compound that features a bicyclic structure consisting of two piperidine rings Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the photochemical synthesis of bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, followed by reduction . Additionally, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported as a novel approach to synthesize 2,4-disubstituted piperidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems has improved the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-2-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert piperidinones back to piperidines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that piperidine derivatives, including 2-(Piperidin-2-yl)piperidine, are potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to the suppression of tumor growth in various cancers. A study demonstrated that novel piperidine-based thiosemicarbazones showed significant inhibitory activity against DHFR with IC50 values ranging from 13.70 µM to 47.30 µM. These compounds were evaluated through both in vitro biochemical assays and in silico molecular docking studies, highlighting their potential as anticancer agents .

Antimicrobial Activity

Beyond its anticancer properties, this compound has been studied for its antimicrobial effects. Research has shown that piperidine derivatives can inhibit the growth of various pathogens, including Trypanosoma species, which are responsible for diseases such as Chagas disease . The structural attributes of these compounds allow them to interact effectively with biological targets in microorganisms.

Pharmacological Studies

Pharmacological studies have focused on the synthesis and evaluation of this compound derivatives for their therapeutic potential:

Table: Summary of Pharmacological Studies on Piperidine Derivatives

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that variations in substituents at the piperidine ring significantly affect biological activity. For instance, specific modifications can enhance the binding affinity to target enzymes like DHFR, thereby increasing the efficacy of these compounds as therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(Piperidin-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA via intercalation, leading to the inhibition of DNA replication and transcription . Additionally, the compound can modulate the activity of enzymes and receptors, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Piperidin-2-yl)pyridine: This compound features a pyridine ring instead of a second piperidine ring.

Piperine: A naturally occurring alkaloid with a piperidine moiety, found in plants of the Piperaceae family.

N-(Piperidine-4-yl)benzamide: A compound with a piperidine ring attached to a benzamide group.

Uniqueness

2-(Piperidin-2-yl)piperidine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-(Piperidin-2-yl)piperidine, a compound with the molecular formula and CAS number 531-67-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on various studies.

This compound features a piperidine ring structure that is essential for its biological activity. The presence of nitrogen atoms in the piperidine rings allows for hydrogen bonding and interactions with various biological targets, enhancing its pharmacological potential.

Anticancer Activity

Recent studies indicate that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, a derivative demonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The mechanism involves inducing apoptosis and disrupting cellular processes essential for tumor growth.

Neuroprotective Effects

Piperidine compounds have been investigated for their neuroprotective effects, particularly in Alzheimer's disease. Compounds incorporating piperidine moieties have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders. These inhibitors enhance cholinergic neurotransmission, which is crucial for cognitive function .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The piperidine structure contributes to the compound's ability to disrupt bacterial cell walls and inhibit essential enzymatic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research has shown that altering substituents on the piperidine ring can enhance potency against specific targets:

| Compound | Modification | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| 1 | Base Compound | 13–22 | 8–10 |

| 15 | Aromatic Substitution | 25<x<50 | 13±2 |

| 16 | Aliphatic Chain Addition | >50 | 28±3 |

| 19 | N-benzyl Moiety | 25<x<50 | 18±4 |

This table illustrates how different modifications can impact the inhibitory concentration required to achieve biological effects .

Case Studies

- Cancer Treatment : A study utilizing a piperidine-based compound demonstrated significant tumor reduction in vivo models of lung cancer. The compound induced apoptosis through mitochondrial pathways, highlighting the importance of structural features in achieving therapeutic efficacy .

- Neurodegenerative Disorders : In a study focusing on Alzheimer's treatment, a piperidine derivative showed improved cognitive function in animal models by enhancing synaptic plasticity and reducing amyloid-beta aggregation .

- Antimicrobial Efficacy : A series of piperidine derivatives were tested against Mycobacterium tuberculosis, revealing that certain modifications led to enhanced activity with IC50 values below clinically relevant thresholds .

Eigenschaften

IUPAC Name |

2-piperidin-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBJZAWCBRAMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316477 | |

| Record name | 2,2′-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-67-9 | |

| Record name | 2,2′-Bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipiperidyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bipiperidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPIPERIDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3KS60E1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.